4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine
4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine
Brand Name:
Vulcanchem
CAS No.:
64820-47-9
VCID:
VC21320088
InChI:
InChI=1S/C21H16BrNS/c22-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)24-20-9-5-4-8-18(20)23-19/h1-13,21H,14H2
SMILES:
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4
Molecular Formula:
C21H16BrNS
Molecular Weight:
394.3 g/mol
4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine
CAS No.: 64820-47-9
Cat. No.: VC21320088
Molecular Formula: C21H16BrNS
Molecular Weight: 394.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64820-47-9 |
|---|---|
| Molecular Formula | C21H16BrNS |
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
| Standard InChI | InChI=1S/C21H16BrNS/c22-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)24-20-9-5-4-8-18(20)23-19/h1-13,21H,14H2 |
| Standard InChI Key | DBUUTQFBKDPJHS-UHFFFAOYSA-N |
| SMILES | C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
| Canonical SMILES | C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator